molecular formula C8H7F3O2 B13431798 2-Fluoro-6-(2,2-difluoroethoxy)phenol

2-Fluoro-6-(2,2-difluoroethoxy)phenol

Cat. No.: B13431798
M. Wt: 192.13 g/mol
InChI Key: AMQOOVPXHTZUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. nbinno.com This stability is a primary reason why approximately 25% of all agrochemicals contain fluorine. nih.gov

In fields like medicine and agriculture, fluorination can enhance a molecule's lipophilicity, improving its ability to permeate biological membranes. nbinno.com It can also lead to more favorable interactions with biological targets and block metabolic pathways that would otherwise deactivate the compound, thereby prolonging its efficacy. nbinno.comresearchgate.net These attributes have made fluorinated compounds integral to the development of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers. nbinno.comresearchgate.net The strategic placement of fluorine atoms can fine-tune the electronic properties and reactivity of a molecule, making fluorinated intermediates highly sought-after in organic synthesis.

Structural Characteristics and Chemical Relevance of 2-Fluoro-6-(2,2-difluoroethoxy)phenol

The structure of this compound is defined by a phenol (B47542) ring substituted at the 2- and 6-positions. This ortho-substitution pattern is crucial to its chemical behavior.

Phenolic Hydroxyl Group (-OH): The hydroxyl group is a versatile functional handle. It is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. It can also be converted into other functional groups, making it a key site for synthetic transformations.

Aromatic Fluorine (-F): The fluorine atom at the 2-position is a strong electron-withdrawing group. Its presence influences the acidity of the phenolic proton and the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Difluoroethoxy Group (-OCH2CF2H): The 2,2-difluoroethoxy group at the 6-position is another significant feature. The two fluorine atoms on the terminal carbon of the ether chain enhance the molecule's stability and can influence its binding characteristics in larger, more complex structures.

The combination of these three features—a reactive hydroxyl group, a ring-activating/directing fluorine atom, and a stable difluoroethoxy side chain—makes this compound a unique and valuable intermediate. While specific physicochemical data for this compound is not widely published, the properties of the structurally similar compound, 2,6-Difluorophenol (B125437), offer some context.

Physicochemical Properties of the Related Compound 2,6-Difluorophenol
PropertyValueReference
CAS Number28177-48-2 nih.govbldpharm.com
Molecular FormulaC6H4F2O nih.gov
Molecular Weight130.09 g/mol nih.gov
IUPAC Name2,6-difluorophenol nih.gov

Position of this compound as a Key Building Block in Synthetic Chemistry

The primary relevance of this compound lies in its role as a key building block, or intermediate, in the synthesis of high-value, complex organic molecules. Its structure is particularly relevant to the agrochemical industry.

Research in the field of herbicides has led to the development of highly potent compounds that require specialized fluorinated intermediates for their synthesis. For instance, patent literature describes the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, which is a crucial intermediate for the herbicide penoxsulam. harvard.edu The synthesis of this benzenesulfonyl chloride involves the introduction of a difluoroethoxy group onto a substituted aromatic ring. harvard.edu

While a direct synthesis starting from this compound is not explicitly detailed in readily available academic literature, its structure strongly suggests its utility as a precursor for analogous complex molecules. A plausible synthetic pathway to create such target molecules would involve utilizing the phenolic hydroxyl group of this compound as a nucleophile to react with other electrophilic starting materials, thereby incorporating the distinct 2-fluoro-6-(2,2-difluoroethoxy)phenyl moiety into a larger, biologically active compound. The presence of the difluoroethoxy group is a key structural feature in modern herbicides, highlighting the importance of intermediates like this compound in their manufacturing process. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-6-fluorophenol

InChI

InChI=1S/C8H7F3O2/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7,12H,4H2

InChI Key

AMQOOVPXHTZUEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)OCC(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 6 2,2 Difluoroethoxy Phenol and Its Analogues

Established Synthetic Pathways and Precursor Chemistry

Established synthetic strategies for preparing 2-Fluoro-6-(2,2-difluoroethoxy)phenol and related structures typically involve a multi-step approach that begins with appropriately substituted phenolic starting materials. Key steps include the regioselective introduction of functional groups onto the aromatic ring and the formation of the crucial ether linkage.

Utilization of Substituted Phenols as Starting Materials

The foundation for the synthesis of the target molecule is often a substituted phenol (B47542). The choice of the starting phenol is critical as its existing substituents dictate the regiochemical outcome of subsequent reactions. For the synthesis of this compound, a logical precursor is 2-fluorophenol (B130384). The hydroxyl and fluoro groups on this starting material are ortho-, para- directing for electrophilic aromatic substitution, which influences how other functional groups can be introduced onto the ring.

The acidity and nucleophilicity of the phenolic hydroxyl group are modulated by the ring substituents. Electron-withdrawing groups, such as fluorine, increase the acidity of the phenol, which can affect the conditions required for reactions like etherification. researchgate.net The synthesis of related 2,6-disubstituted phenols often starts from a commercially available phenol, which then undergoes sequential functionalization at the ortho positions. nih.gov For instance, the preparation of 2-fluoro-6-chlorophenol, a potential precursor, is achieved through the sulfonation, chlorination, and subsequent hydrolysis of 2-fluorophenol, demonstrating a regioselective pathway to a 2,6-disubstituted system. google.com

The reactivity of various substituted phenols in etherification reactions has been explored. While electron-donating groups generally facilitate the reaction, phenols with electron-withdrawing groups, such as nitrophenols, may require more stringent conditions or show lower conversion rates. beilstein-journals.org

Introduction of the 2,2-Difluoroethoxy Moiety via Etherification

A pivotal step in the synthesis is the formation of the ether bond to introduce the 2,2-difluoroethoxy group. This is typically achieved via a Williamson ether synthesis or related C-O coupling methods. The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic source of the 2,2-difluoroethoxy group.

Common bases used for this deprotonation include alkali metal hydroxides (e.g., potassium hydroxide) or carbonates. beilstein-journals.orgnih.gov The electrophilic partner is a 2,2-difluoroethyl group bearing a good leaving group. A common reagent for this purpose is 2,2-difluoroethyl triflate (trifluoromethanesulfonate), which is highly reactive. A patent describing the synthesis of a related compound, 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene (B151609) sulfonyl chloride, outlines a procedure where 2,2-difluoroethanol (B47519) is first converted to its corresponding mesylate or triflate, which then reacts with a substituted phenol in the presence of a base. google.com

An alternative approach involves the use of difluorocarbene precursors. For example, 2-chloro-2,2-difluoroacetophenone (B1203941) can react with various phenols in the presence of a base like potassium carbonate to yield aryl difluoromethyl ethers. researchgate.net While this method introduces a CHF2 group rather than a CH2CHF2 group, it illustrates the utility of carbene chemistry in forming fluorinated ether linkages.

The table below summarizes typical conditions for the etherification of phenols.

Phenol SubstrateFluorinated ReagentBaseSolventTypical ConditionsReference
Substituted Phenol2,2-difluoroethyl triflateK2CO3AcetonitrileReflux google.com
Substituted PhenolHalothane (CF3CHBrCl)KOHTHF60 °C beilstein-journals.orgnih.gov
Phenol Derivatives2-chloro-2,2-difluoroacetophenoneK2CO3 / KOHN/AN/A researchgate.net

Regioselective Functionalization of Aromatic Rings

Controlling the position of substituents on the aromatic ring is paramount for the successful synthesis of this compound. The directing effects of the hydroxyl and fluoro groups in the 2-fluorophenol precursor are key. Both are activating groups and direct incoming electrophiles to the ortho and para positions. Since the 2-position is already occupied by fluorine, electrophilic attack is primarily directed to the 4- and 6-positions.

To achieve substitution at the 6-position specifically, steric hindrance and electronic effects must be carefully managed. A metal-free, regioselective oxidative arylation of fluorophenols has been described where the position of the fluoride (B91410) leaving group controls the regioselectivity of the incoming aryl group. nih.govnih.gov While this method results in quinone products, it highlights the principle of using existing halogen substituents to direct functionalization.

A more direct and classical approach involves electrophilic substitution under controlled conditions. The synthesis of 2-fluoro-6-chlorophenol from 2-fluorophenol proceeds via sulfonation, which directs a sulfonic acid group to the 6-position, followed by chlorination and subsequent removal of the sulfonic acid group via hydrolysis. google.com This multi-step sequence effectively achieves regioselective functionalization at the desired position. Such a strategy could be adapted to introduce other functionalities before the etherification step.

Advanced Synthetic Approaches and Reaction Development

Modern synthetic chemistry offers more sophisticated tools for constructing complex molecules, including transition metal-catalyzed reactions and organometallic methodologies. These approaches can provide higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Reactions for C-O Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-oxygen bonds, particularly for constructing diaryl ethers and alkyl aryl ethers. rsc.org Palladium and copper catalysts are the most widely used for this purpose. rsc.org These cross-coupling reactions typically involve an aryl halide or triflate and an alcohol or phenol.

In the context of synthesizing the target compound, a late-stage etherification could be envisioned where a 2,6-difluorophenol (B125437) derivative is coupled with 2,2-difluoroethanol using a suitable catalyst system. Alternatively, a precursor like 2-fluoro-6-halophenol could be coupled with the sodium salt of 2,2-difluoroethanol. Transition-metal-catalyzed methods are also instrumental in difluoroalkylation reactions. nih.gov Catalytic systems based on copper, palladium, and nickel have been developed to couple aryl halides or arylboron reagents with sources of difluoroalkyl groups, offering a direct route to introduce moieties like the difluoroethoxy group onto an aromatic core. nih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them powerful tools for complex molecule synthesis. nih.gov

Organometallic Reagents in Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), directing deprotonation (lithiation) to the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce a new substituent with perfect regiocontrol. wikipedia.org

The hydroxyl group of a phenol, or more commonly a protected version like a methoxymethyl (MOM) ether or a carbamate, is an excellent DMG. Starting with 2-fluorophenol, protection of the hydroxyl group followed by DoM would lead to lithiation exclusively at the 6-position due to the directing influence of the protected hydroxyl group. Quenching this organometallic intermediate with an appropriate electrophile could install a desired substituent. If the goal is to construct the final molecule through this route, one could potentially quench the aryllithium with an electrophilic source of the 2,2-difluoroethoxy group, although this is a challenging transformation. A more plausible route would involve introducing a different group (e.g., a halogen) via DoM, which could then be used in a subsequent transition metal-catalyzed C-O coupling reaction after deprotection of the phenol.

The table below lists common Directed Metalation Groups and their relative directing strength.

Directed Metalation Group (DMG)Relative Directing StrengthExample Precursor
-CONR2 (Amide)Very StrongN,N-Diethylbenzamide
-SO2NR2 (Sulfonamide)StrongN,N-Diisopropylbenzenesulfonamide
-OCONR2 (Carbamate)StrongO-Phenyl N,N-diethylcarbamate
-OMOM (Methoxymethyl ether)Moderate(Methoxymethoxy)benzene
-OCH3 (Methoxy)ModerateAnisole
-F (Fluoro)WeakFluorobenzene

Stereoselective and Chemoselective Transformations in Complex Systems

In the synthesis of fluorinated phenols and their derivatives, chemoselectivity is a critical parameter, particularly when dealing with molecules possessing multiple reactive sites. For a potential precursor to this compound, such as 2-fluorocatechol (2-fluorobenzene-1,2-diol), the two hydroxyl groups exhibit different reactivities due to the electronic influence of the adjacent fluorine atom. The synthesis of the target molecule would necessitate the selective etherification of the hydroxyl group ortho to the fluorine atom.

This selective alkylation is a significant chemoselective challenge. The fluorine atom's electron-withdrawing nature decreases the nucleophilicity of the adjacent hydroxyl group, potentially favoring the reaction at the more distant hydroxyl group. Achieving the desired regioselectivity often requires careful selection of reagents, catalysts, and reaction conditions to exploit subtle differences in the acidity or steric environment of the two phenolic protons.

Furthermore, chemoselective fluorination represents another key transformation in this field. Methods for the direct and selective introduction of fluorine onto an aromatic ring are highly sought after. springernature.comnih.gov Reagents like PhenoFluor™ have been developed for the deoxyfluorination of phenols, offering a one-step, regiospecific conversion of a hydroxyl group to a fluorine atom. sigmaaldrich.comacs.org Such methods are compatible with a variety of functional groups, which is crucial when synthesizing complex, densely functionalized molecules. sigmaaldrich.com In a hypothetical synthesis, a precursor molecule could be selectively fluorinated in the presence of other sensitive groups, avoiding the need for extensive protection-deprotection sequences. springernature.comnih.gov

Considerations for Industrial-Scale Synthesis and Process Chemistry

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges related to cost, safety, scalability, and efficiency. For the synthesis of this compound, several factors must be considered for a viable industrial process.

The cost and availability of starting materials are paramount. The synthesis would need to start from readily available and inexpensive bulk chemicals. Reagents that are safe to handle and store are preferred. For example, while sodium hydride is an effective base, it is highly flammable and reactive, posing safety risks on a large scale. Industrial processes would likely favor the use of alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃), often in conjunction with phase-transfer catalysis to achieve the required reactivity under safer conditions. fluorine1.rufluorine1.ru

Reaction conditions must be optimized for large reactors. This includes managing heat transfer for exothermic or endothermic reactions, ensuring efficient mixing, and using equipment compatible with the reagents. Reactions that can be run at or near atmospheric pressure and moderate temperatures are more economical and safer to operate.

Reaction Mechanisms and Kinetics of 2 Fluoro 6 2,2 Difluoroethoxy Phenol Formation

Detailed Mechanistic Investigations of Key Synthetic Steps (e.g., Nucleophilic Aromatic Substitution, Etherification)

The formation of 2-Fluoro-6-(2,2-difluoroethoxy)phenol from a suitable precursor, such as 2,6-difluorophenol (B125437), and a source of the 2,2-difluoroethoxy group, like 2,2-difluoroethanol (B47519), is primarily governed by the principles of nucleophilic aromatic substitution (SNAr) and Williamson ether synthesis.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr mechanism for this transformation involves two key steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The 2,2-difluoroethoxide anion, a potent nucleophile, attacks one of the carbon atoms bearing a fluorine atom on the benzene (B151609) ring of the deprotonated 2,6-difluorophenol. This attack is directed at the ipso-carbon. The aromaticity of the ring is temporarily disrupted, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nature of the remaining fluorine atom and the phenoxide group.

Departure of the Leaving Group: In the subsequent step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in the context of SNAr reactions on activated aromatic rings. masterorganicchemistry.com This step leads to the formation of the final product, this compound.

The fluorine atom ortho to the phenoxide group is the target for substitution due to the combined electron-withdrawing effects of the other fluorine atom and the deprotonated hydroxyl group, which activate the ring for nucleophilic attack.

Etherification:

This reaction is also a specific example of the Williamson ether synthesis, which is a widely used method for preparing ethers. organic-chemistry.orgmasterorganicchemistry.com In this context, an alkoxide (2,2-difluoroethoxide) reacts with an organohalide (the activated aryl fluoride portion of 2,6-difluorophenol) in an SN2-like manner at the aromatic carbon. researchgate.net However, the mechanism for aromatic systems is distinct from the classical backside attack seen in aliphatic SN2 reactions and proceeds through the addition-elimination pathway described above. wikipedia.org

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. For the formation of this compound, the rate of reaction is influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature.

The rate law for a typical SNAr reaction is second order, being first order in the aromatic substrate and first order in the nucleophile:

Rate = k[Aryl Halide][Nucleophile]

In the synthesis of this compound, the rate-determining step is generally the initial nucleophilic attack of the 2,2-difluoroethoxide on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com This is because this step involves the disruption of the stable aromatic system, which has a significant activation energy barrier. The subsequent loss of the fluoride ion to restore aromaticity is a much faster process.

Table 1: Representative Kinetic Data for a Model SNAr Reaction

Reaction ParameterValueConditions
Rate Constant (k)1.5 x 10-4 L mol-1 s-12,4-dinitrochlorobenzene with sodium methoxide (B1231860) in methanol (B129727) at 25°C
Activation Energy (Ea)18.5 kcal/mol2,4-dinitrochlorobenzene with sodium methoxide in methanol
Pre-exponential Factor (A)6.2 x 108 L mol-1 s-12,4-dinitrochlorobenzene with sodium methoxide in methanol

Note: This data is for a model SNAr reaction and is presented to illustrate typical kinetic parameters. The actual values for the formation of this compound may vary.

The choice of solvent can significantly impact the reaction kinetics. rsc.org Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often preferred as they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the "naked" alkoxide anion. acsgcipr.org

Catalytic Cycles and Their Role in Reaction Efficiency and Selectivity

While the direct SNAr reaction can proceed without a catalyst, particularly with highly activated substrates, modern organic synthesis often employs catalysts to enhance reaction efficiency, improve selectivity, and allow for milder reaction conditions. For the synthesis of aryl ethers, palladium-catalyzed cross-coupling reactions are of significant importance. nih.gov

A plausible catalytic cycle for a palladium-catalyzed synthesis of this compound, starting from a more reactive aryl halide like 2-bromo-6-fluorophenol (B1273061) and 2,2-difluoroethanol, would involve the following key steps: youtube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This is often the rate-limiting step in the catalytic cycle. nih.gov

Ligand Exchange/Deprotonation: The 2,2-difluoroethanol coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium alkoxide complex (Ar-Pd-OR).

Reductive Elimination: The aryl and alkoxide groups on the palladium(II) center couple and are eliminated to form the desired aryl ether (Ar-OR). This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. youtube.com

The use of specific ligands, such as bulky biarylphosphines, can be crucial for promoting the reductive elimination step and preventing side reactions. nih.gov

Table 2: Common Catalysts and Ligands for Aryl Ether Synthesis

Catalyst PrecursorLigandTypical Reaction Conditions
Pd2(dba)3SPhos, XPhosBase (e.g., K3PO4), Toluene, 80-110°C
Pd(OAc)2RuPhos, JohnPhosBase (e.g., Cs2CO3), Dioxane, 100°C
CuIPhenanthrolineBase (e.g., K2CO3), DMF, 120°C

This table presents common catalytic systems used for similar aryl ether syntheses and does not represent a specific procedure for the target compound.

Computational Modeling of Transition States and Intermediate Species

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the mechanisms of organic reactions. For the formation of this compound, computational modeling can provide detailed insights into the structures and energies of reactants, transition states, and intermediates.

Modeling the SNAr Pathway:

Computational studies can be used to calculate the energy profile of the SNAr reaction. This would involve locating the transition state for the nucleophilic attack of the 2,2-difluoroethoxide on the 2,6-difluorophenol and the subsequent Meisenheimer complex. The calculated activation energy barrier for the formation of the Meisenheimer complex would correspond to the rate-determining step of the reaction. researchgate.net

Recent computational studies on related SNAr reactions have suggested that some of these reactions may proceed through a concerted mechanism rather than a stepwise one involving a stable Meisenheimer intermediate, especially with less activating substituents or better leaving groups. nih.govacs.org For the reaction , computational analysis would be necessary to determine the precise nature of the potential energy surface.

Modeling Catalytic Cycles:

Table 3: Hypothetical Calculated Energies for Key Species in the SNAr Formation of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (2,6-difluorophenoxide + 2,2-difluoroethanol)0.0
Transition State 1 (Nucleophilic Attack)+15.2
Meisenheimer Complex-5.8
Transition State 2 (Fluoride Departure)+2.1
Products (2-Fluoro-6-(2,2-difluoroethoxy)phenoxide + HF)-12.5

Note: These are hypothetical values based on typical SNAr reaction profiles and are intended for illustrative purposes. Actual values would require specific DFT calculations.

Advanced Spectroscopic Characterization of 2 Fluoro 6 2,2 Difluoroethoxy Phenol

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

General principles of these analytical techniques can be described for similar phenol (B47542) compounds, but no data exists for the specific molecule of interest. For instance, ¹⁹F NMR would be crucial for identifying the chemical environments of the fluorine atoms in the fluoro- and difluoroethoxy- substituents. Mass spectrometry would determine the molecular weight and fragmentation patterns, while IR and Raman spectroscopy would identify characteristic vibrational modes of the functional groups present. X-ray crystallography, if a suitable crystal could be obtained, would provide definitive information on the solid-state structure and intermolecular interactions. However, without experimental or calculated data for "2-Fluoro-6-(2,2-difluoroethoxy)phenol," any such discussion would be purely hypothetical and would not meet the requirement for detailed research findings on this specific compound.

Computational and Theoretical Chemistry Studies on 2 Fluoro 6 2,2 Difluoroethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific data available in the current literature.

No specific data available in the current literature.

No specific data available in the current literature.

Quantum Chemical Modeling of Reaction Paths and Energy Profiles

No specific data available in the current literature.

Conformational Analysis and Intramolecular Interactions (e.g., Fluorine-Hydrogen Bonding)

No specific data available in the current literature.

Exploration of Structure-Reactivity Relationships and Chemical Properties

No specific data available in the current literature.

Chemical Reactivity and Derivatization of 2 Fluoro 6 2,2 Difluoroethoxy Phenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 2-Fluoro-6-(2,2-difluoroethoxy)phenol is substituted with both activating and deactivating groups, leading to a nuanced reactivity profile in electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine (-F) atom and the difluoroethoxy (-OCHF₂) group are deactivating due to their inductive electron-withdrawing effects, although they also act as ortho, para-directors due to resonance.

In this specific molecule, the directing effects of the substituents are as follows:

Hydroxyl (-OH) group: Strongly activating, directs to positions 4 and 6.

Fluorine (-F) atom: Deactivating, directs to positions 3 and 5.

Difluoroethoxy (-OCHF₂) group: Deactivating, directs to positions 3 and 5.

The powerful activating effect of the hydroxyl group is dominant, making the ring more susceptible to electrophilic attack than benzene itself. The primary sites for substitution will be the positions activated by the hydroxyl group and not sterically hindered. The position para to the hydroxyl group (position 4) is the most likely site for electrophilic attack due to less steric hindrance compared to the position ortho to both the hydroxyl and fluorine groups (position 6, which is already substituted).

Electrophilic Aromatic Substitution (EAS) Reactions:

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho and para nitrophenols. byjus.com For this compound, nitration is predicted to occur primarily at the 4-position, yielding 2-Fluoro-6-(2,2-difluoroethoxy)-4-nitrophenol. Using concentrated nitric acid could lead to oxidation or polysubstitution, though the deactivating groups may temper this reactivity. byjus.com A patent for the nitration of 2-fluorophenol (B130384) describes a two-step process involving nitrosation followed by oxidation to yield 2-fluoro-4-nitrophenol, which indicates a controlled method to achieve regioselectivity. google.com

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comwikipedia.org Reaction with bromine in a non-polar solvent like carbon disulfide (CS₂) would likely result in monobromination at the 4-position. stackexchange.com Using bromine water would likely lead to polysubstitution if other activated positions were available, but in this case, it would strongly favor the 4-position.

Sulfonation: Sulfonation of phenols is a reversible reaction and the product distribution is temperature-dependent. mlsu.ac.in Reaction with concentrated sulfuric acid at lower temperatures would favor the formation of this compound-4-sulfonic acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are types of EAS. wikipedia.orgmt.com However, the presence of the deactivating fluoro and difluoroethoxy groups, along with potential coordination of the Lewis acid catalyst with the phenolic oxygen, can complicate these reactions. ijpcbs.com Acylation, if successful, would be expected to yield the 4-acyl derivative.

Nucleophilic Aromatic Substitution (NAS) Reactions:

Nucleophilic aromatic substitution is generally difficult for phenols unless the aromatic ring is activated by strong electron-withdrawing groups, typically in the ortho and para positions to a good leaving group. libretexts.orgwikipedia.org In this compound, the fluorine atom could potentially act as a leaving group. However, the ring is not sufficiently activated by strong electron-withdrawing groups like nitro groups for a typical SNAr mechanism to occur under standard conditions. libretexts.org Therefore, nucleophilic substitution of the fluorine atom is considered unlikely under conventional conditions. Recent studies have shown that nucleophilic aromatic substitution of fluorophenols can be achieved through radical-mediated pathways, but this requires specific reaction conditions to generate a phenoxyl radical, which acts as a powerful electron-withdrawing group. nih.govosti.govnih.gov

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Product
NitrationDilute HNO₃2-Fluoro-6-(2,2-difluoroethoxy)-4-nitrophenol
BrominationBr₂ in CS₂4-Bromo-2-fluoro-6-(2,2-difluoroethoxy)phenol
SulfonationConc. H₂SO₄ (low temp.)This compound-4-sulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(3-Fluoro-5-(2,2-difluoroethoxy)-4-hydroxyphenyl)ethan-1-one

Transformations Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key site for derivatization. Its acidic nature allows for deprotonation to form a phenoxide, which is a potent nucleophile.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be converted to an ether. This typically involves deprotonation with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, followed by reaction with an alkyl halide. However, the steric hindrance from the adjacent fluorine and difluoroethoxy groups might slow down the reaction rate compared to less substituted phenols. nih.gov

Reaction Scheme: this compound + Base → 2-Fluoro-6-(2,2-difluoroethoxy)phenoxide 2-Fluoro-6-(2,2-difluoroethoxy)phenoxide + R-X → 1-Fluoro-2-(2,2-difluoroethoxy)-3-(alkoxy)benzene + X⁻

Esterification: Phenols can be esterified to form phenyl esters. Direct esterification with carboxylic acids is possible but often requires a strong acid catalyst and elevated temperatures. google.com A more common and efficient method is the Schotten-Baumann reaction, which involves reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, NaOH). The steric hindrance around the hydroxyl group could again influence the reaction conditions required. Studies on the esterification of substituted phenols have shown that the position of substituents can significantly affect the reaction conversion. For example, a hydroxyl group in the ortho position can negatively impact the degree of conversion compared to a para-substituted analogue. nih.gov

Reaction Scheme (with acyl chloride): this compound + RCOCl + Base → 2-Fluoro-6-(2,2-difluoroethoxy)phenyl acetate (B1210297) + Base·HCl

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group
Reaction TypeTypical ReagentsProduct TypePotential Challenges
Etherification1. Base (e.g., K₂CO₃) 2. Alkyl halide (e.g., CH₃I)Aryl EtherSteric hindrance from ortho-substituents
EsterificationAcyl chloride or anhydride, Base (e.g., pyridine)Phenyl EsterSteric hindrance may require more forcing conditions

Reactions and Functional Group Interconversions of the Difluoroethoxy Moiety

The difluoroethoxy group (-OCHF₂) is generally stable under many reaction conditions due to the strength of the C-F and C-O bonds. The C-F bond is particularly strong and resistant to cleavage. jmu.edu

C-O Bond Cleavage: Cleavage of the ether linkage would require harsh conditions, such as strong acids (e.g., HBr, HI) at high temperatures. Given the presence of the electron-withdrawing fluorine atoms on the ethoxy group, this bond is expected to be relatively robust.

Reactivity of the -CHF₂ Group: The C-H bond in the difluoromethyl group is acidic relative to a methyl or ethyl group due to the electron-withdrawing fluorine atoms. However, it is not typically reactive under standard organic synthesis conditions. Radical reactions could potentially be initiated at this position. Some studies have shown that fluorinated alcohols and their esters can be used to generate fluorinated radicals under photocatalytic conditions, which involves cleavage of the C-O bond. acs.orgacs.org This suggests that under specific energetic conditions, the difluoroethoxy group could participate in radical transformations.

Reactivity Profiling in Various Reaction Conditions

Acidic Conditions: In strongly acidic media, the phenolic oxygen can be protonated. researchgate.net This would further deactivate the ring towards electrophilic substitution. Sulfonation is an example of a reaction carried out in strong acid. wikipedia.org Desulfonation can also occur in hot aqueous acid, highlighting the reversibility of some EAS reactions. mlsu.ac.in

Basic Conditions: In basic conditions, the phenolic hydroxyl group will be deprotonated to form the highly nucleophilic phenoxide ion. This greatly enhances the ring's reactivity towards electrophiles, although it deactivates the molecule for nucleophilic aromatic substitution. The increased electron density on the ring makes it highly susceptible to reactions even with weak electrophiles.

Oxidative Conditions: Phenols are susceptible to oxidation, which can lead to the formation of quinones or complex polymeric materials. openstax.org The presence of multiple substituents on the ring in this compound might influence the course of oxidation, but care must be taken when using strong oxidizing agents. Studies on the oxidation of substituted phenolic compounds have shown that electron-donating groups enhance reactivity. mdpi.com

Reductive Conditions: The aromatic ring of phenol can be hydrogenated to a cyclohexanol (B46403) derivative under high pressure and temperature with a suitable catalyst (e.g., Rh/C, Ru). The difluoroethoxy group is expected to be stable under these conditions.

Role of 2 Fluoro 6 2,2 Difluoroethoxy Phenol As a Chemical Building Block in Diverse Synthetic Applications

Application in the Synthesis of Complex Organic Scaffolds

The structural features of 2-fluoro-6-(2,2-difluoroethoxy)phenol make it a versatile precursor for the construction of complex organic scaffolds. The hydroxyl group of the phenol (B47542) can be readily functionalized through various reactions, including etherification, esterification, and nucleophilic substitution, to introduce new molecular fragments. For instance, it can serve as a key intermediate in the synthesis of multi-substituted aromatic compounds.

The synthesis of related fluorinated compounds, such as 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene (B151609) sulfonyl chloride, highlights the utility of the difluoroethoxy phenol moiety in building complex molecules. In a similar vein, this compound can be employed in multi-step synthetic sequences. For example, the phenolic hydroxyl group can be converted to a triflate, which then acts as a leaving group in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This approach allows for the introduction of a wide range of substituents onto the aromatic ring, leading to the creation of diverse and complex molecular architectures.

The presence of the fluorine atom ortho to the hydroxyl group can also direct certain reactions through steric or electronic effects, enabling regioselective synthesis. This level of control is crucial in the construction of intricate molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds and advanced materials.

Potential Integration into Polymer and Materials Science for Fluorinated Polymers

The incorporation of fluorine atoms into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. This compound represents a promising monomer or additive for the development of novel fluorinated polymers. The phenolic hydroxyl group provides a reactive handle for polymerization reactions, such as polyetherification or condensation polymerization.

The general utility of fluorinated phenols in materials science is well-documented. For instance, 2-chloro-6-fluoro-phenol is used in the synthesis of polymers with specific physical and chemical properties. ontosight.ai Similarly, this compound could be integrated into existing polymer backbones or used to create new polymeric materials with tailored functionalities. The combination of the fluoro and difluoroethoxy groups offers a unique opportunity to fine-tune the properties of the resulting polymers for specialized applications.

General Strategies for Employing Fluorinated Phenols in Advanced Organic Synthesis

Fluorinated phenols are a critical class of reagents in modern organic synthesis due to the significant impact of fluorine on molecular properties. ontosight.ai A primary strategy for their use involves the direct modification of the hydroxyl group. However, a more advanced application is the conversion of the phenolic hydroxyl group into a leaving group, such as a triflate or tosylate, to facilitate nucleophilic aromatic substitution (SNAr) reactions. This is particularly effective for phenols with electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.

Another key strategy is the use of fluorinated phenols in deoxyfluorination reactions, where the hydroxyl group is replaced by a fluorine atom. nih.gov While this may seem counterintuitive for a molecule that is already fluorinated, it can be a powerful method for introducing additional fluorine atoms at specific positions. Reagents like PhenoFluor have been developed for this purpose, offering a versatile method for the synthesis of complex aryl fluorides from the corresponding phenols. acs.orgthermofisher.com

Furthermore, the fluorine atom on the aromatic ring can influence the acidity of the phenolic proton, which can be exploited in various base-mediated reactions. The strategic placement of fluorine can also direct metallation reactions, allowing for further functionalization of the aromatic ring. These general strategies underscore the versatility of fluorinated phenols as building blocks, enabling chemists to access a wide array of complex fluorinated molecules with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Future Directions in Academic Research on 2 Fluoro 6 2,2 Difluoroethoxy Phenol

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 2-Fluoro-6-(2,2-difluoroethoxy)phenol will undoubtedly prioritize the development of green and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for analogous polyfluoroalkoxy aromatic compounds often rely on traditional methods that may involve harsh reaction conditions and generate significant environmental footprints. To address these challenges, researchers are expected to explore several innovative approaches:

Flow Chemistry: Continuous flow technologies offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized solvent usage.

Biocatalysis: Harnessing the power of enzymes for chemical transformations represents a paradigm shift in sustainable synthesis. Future investigations may focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the target molecule. Biocatalytic methods often proceed under mild conditions in aqueous media, offering a significantly reduced environmental impact.

Electrochemical and Photochemical Methods: These techniques utilize electricity or light to drive chemical reactions, often avoiding the need for harsh reagents. Electrochemical synthesis could provide a cleaner route for specific fluorination or etherification steps, while photochemical methods may enable novel C-O bond formations under mild conditions.

Use of Greener Reagents and Solvents: A critical aspect of sustainable synthesis is the replacement of toxic and hazardous materials. Research will likely focus on employing safer fluorinating agents and replacing conventional organic solvents with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Fluorinated Phenols
ParameterTraditional SynthesisSustainable Synthesis (Future Goal)
ReagentsOften hazardous and stoichiometricCatalytic, recyclable, and non-toxic
SolventsVolatile organic compoundsWater, ionic liquids, supercritical fluids
Energy ConsumptionHigh temperatures and pressuresMild reaction conditions (e.g., room temperature)
Waste GenerationSignificant byproducts and waste streamsHigh atom economy, minimal waste
SafetyPotential for hazardous intermediates and reactionsEnhanced safety through flow chemistry and milder conditions

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique combination of a fluorine atom and a difluoroethoxy group on the phenol (B47542) ring of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research will aim to uncover novel chemical transformations and gain a deeper understanding of its reactivity patterns.

Key areas of investigation will likely include:

Electrophilic Aromatic Substitution: The interplay of the activating hydroxyl group and the deactivating, ortho-para directing fluorine atom, along with the electronic influence of the difluoroethoxy group, presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution reactions. Uncovering the precise directing effects of this unique substitution pattern could lead to the synthesis of novel, highly functionalized derivatives.

Nucleophilic Aromatic Substitution: While the electron-withdrawing nature of the fluorine and difluoroethoxy groups may activate the aromatic ring towards nucleophilic attack, the presence of the hydroxyl group complicates this reactivity. Research into the conditions required for selective nucleophilic aromatic substitution could open up avenues for introducing a wide range of functional groups.

Reactions at the Phenolic Hydroxyl Group: Beyond its role in directing aromatic substitution, the hydroxyl group itself is a site for various chemical transformations. Future studies will likely explore its derivatization to form ethers, esters, and other functional groups, potentially leading to compounds with tailored properties.

Transformations of the Difluoroethoxy Group: The reactivity of the difluoroethoxy side chain, including potential C-F bond activation or transformations of the ether linkage under specific conditions, remains an area ripe for discovery.

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new chemical transformations. The application of advanced analytical techniques will be instrumental in elucidating the intricate mechanistic details of reactions involving this compound.

Future research will heavily rely on:

In-situ Spectroscopic Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy will allow for real-time monitoring of reaction progress. This will enable the identification of transient intermediates and the collection of kinetic data, providing a dynamic picture of the reaction pathway.

Advanced NMR Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for studying fluorinated compounds. brighton.ac.ukacs.org Future studies will utilize advanced 2D and 3D NMR techniques to unambiguously determine the structure of products and intermediates. acs.org Kinetic studies using ¹⁹F NMR can provide quantitative data on reaction rates and help to elucidate complex reaction networks. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be crucial for the identification of reaction products, byproducts, and even trace intermediates. nih.gov These techniques provide precise mass measurements and fragmentation patterns, which are essential for structural elucidation.

Table 2: Advanced Analytical Techniques for Mechanistic Studies
TechniqueApplication in Mechanistic Studies
In-situ FTIR/RamanReal-time monitoring of reactant consumption and product formation; identification of functional group transformations.
¹⁹F NMR SpectroscopyStructural elucidation of fluorinated compounds; kinetic analysis of fluorination reactions; detection of fluorine-containing intermediates. brighton.ac.ukacs.orgacs.org
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for unambiguous identification of products and intermediates. nih.gov
Tandem Mass Spectrometry (MS/MS)Structural characterization through fragmentation analysis; differentiation of isomers. nih.gov

Theoretical Validation and Prediction of Novel Chemical Behaviors

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, explore reaction mechanisms, and guide experimental design. Theoretical studies will play a pivotal role in accelerating the exploration of this compound's chemical landscape.

Future theoretical investigations will likely focus on:

Density Functional Theory (DFT) Calculations: DFT will be employed to calculate a wide range of molecular properties, including geometric parameters, electronic structure, and spectroscopic signatures (e.g., NMR chemical shifts). nih.govnih.gov These calculations can provide insights into the compound's reactivity and help to interpret experimental data.

Prediction of Reaction Pathways and Transition States: Computational modeling can be used to map out potential energy surfaces for various reactions, identifying the most likely reaction pathways and characterizing the structures of transition states. acs.org This information is invaluable for understanding reaction mechanisms and predicting the feasibility of new transformations.

In Silico Design of Novel Derivatives: By computationally screening virtual libraries of derivatives, researchers can predict the properties of yet-to-be-synthesized molecules. This in silico approach can guide synthetic efforts towards compounds with desired characteristics, saving significant time and resources.

Understanding Intermolecular Interactions: Theoretical methods can be used to study the non-covalent interactions of this compound, such as hydrogen bonding and halogen bonding. This understanding is crucial for predicting its behavior in different environments and its potential for self-assembly or interaction with biological targets.

Through a synergistic combination of these experimental and theoretical approaches, the scientific community is well-positioned to unlock the full scientific and technological potential of this compound, paving the way for its application in diverse and innovative fields.

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-6-(2,2-difluoroethoxy)phenol, and how can reaction conditions be optimized in academic laboratories?

  • Methodological Answer : A common approach involves nucleophilic substitution on a halogenated phenol precursor. For example, 2-fluoro-6-bromophenol can react with 2,2-difluoroethanol under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF at 50–80°C . Optimization includes:
  • Catalyst selection : Sodium methoxide enhances ethoxy group incorporation .
  • Temperature control : Reflux conditions (e.g., 3 hours at 70°C) improve yield .
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted intermediates.
  • Monitoring : TLC or HPLC tracks reaction progress .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies phenolic -OH (~5 ppm, broad) and ethoxy methylene protons (~4.5 ppm, split due to fluorine coupling) .
  • ¹⁹F NMR : Confirms fluorine environments (δ ~-120 ppm for aromatic F; δ ~-140 ppm for difluoroethoxy F) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 220.04 for C₈H₇F₃O₂).
  • HPLC : Quantifies purity (C18 column, acetonitrile/water gradient).
  • IR Spectroscopy : Detects phenolic O-H stretch (~3200 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS) or oxidation reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine deactivates the aromatic ring, directing substituents to meta positions. For NAS:
  • Kinetic studies : Compare reaction rates of this compound with non-fluorinated analogs (e.g., using UV-Vis or stopped-flow techniques).
  • Computational analysis : Density Functional Theory (DFT) calculates charge distribution and activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Experimental validation : Introduce competing nucleophiles (e.g., -OCH₃ vs. -OCF₂CH₃) to assess regioselectivity .

Q. What factors explain discrepancies in stability data under varying pH conditions, and how can these be systematically evaluated?

  • Methodological Answer : Stability variations arise from hydrolysis of the difluoroethoxy group. To resolve contradictions:
  • Controlled degradation studies :
Condition Protocol Analysis
Acidic (pH 2)0.1 M HCl, 40°C, 24hHPLC to quantify remaining compound
Basic (pH 10)0.1 M NaOH, 40°C, 24h¹⁹F NMR detects fluoride release
NeutralPBS buffer, 25°C, 7dLC-MS identifies degradation products
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What strategies mitigate challenges in synthesizing derivatives with bioorthogonal functional groups (e.g., azides or alkynes)?

  • Methodological Answer :
  • Protecting groups : Temporarily shield the phenolic -OH with tert-butyldimethylsilyl (TBS) chloride during azide incorporation .
  • Click chemistry : React alkyne-modified derivatives with azido biomolecules (CuAAC catalysis, 37°C, 12h).
  • Characterization : MALDI-TOF confirms conjugation efficiency .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer : Solubility depends on substituent effects and crystallinity:
  • Solvent screening : Test solubility in DMSO, ethanol, chloroform, and hexane via gravimetric analysis.
  • X-ray crystallography : Resolve crystal packing to identify H-bonding or π-stacking that reduces solubility .
  • Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility.

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (fluoroethanol derivatives are toxic ).
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 1 ppm).
  • Spill management : Neutralize with calcium carbonate, collect in hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.